1,2-Dihydroazeto[1,2-a]benzimidazole
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Overview
Description
1,2-Dihydroazeto[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system consisting of a benzimidazole moiety and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroazeto[1,2-a]benzimidazole can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine derivatives with aldehydes under acidic conditions. This reaction typically requires a catalyst such as tert-butanesulfoxide and N-bromosuccinimide (NBS) to facilitate the formation of the azetidine ring .
Another method involves the use of microwave irradiation to accelerate the reaction between N-phenyl-o-phenylenediamine and benzaldehyde. This method is advantageous due to its high efficiency and environmentally friendly conditions, as it often requires only a small amount of catalyst and can be performed under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroazeto[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered electronic properties.
Scientific Research Applications
1,2-Dihydroazeto[1,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1,2-Dihydroazeto[1,2-a]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its unique structure allows it to interact with multiple targets, making it a versatile compound in medicinal chemistry .
Comparison with Similar Compounds
1,2-Dihydroazeto[1,2-a]benzimidazole can be compared with other similar compounds, such as:
Benzimidazole: A parent compound with a simpler structure, widely used in medicinal chemistry for its bioactivity.
Pyrido[1,2-a]benzimidazole: A compound with an additional pyridine ring, known for its antimicrobial and anticancer properties.
Imidazo[1,2-a]benzimidazole: A compound with an imidazole ring, used in various chemical and biological applications.
The uniqueness of this compound lies in its fused azetidine ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
223600-06-4 |
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Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1,2-dihydroazeto[1,2-a]benzimidazole |
InChI |
InChI=1S/C9H8N2/c1-2-4-8-7(3-1)10-9-5-6-11(8)9/h1-4H,5-6H2 |
InChI Key |
GBVDGYQXXFICNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C1=NC3=CC=CC=C32 |
Origin of Product |
United States |
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